molecular formula C10H9F3O3 B7869582 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid

4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B7869582
M. Wt: 234.17 g/mol
InChI Key: DUTSHEXQMKVQCD-UHFFFAOYSA-N
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Description

4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid: is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of a trifluoroethoxy group attached to a benzoic acid core, along with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid can be achieved through several steps:

    Starting Material: The synthesis begins with 2,4-dinitrochlorobenzene.

    Reaction with Trifluoroethanol: The 2,4-dinitrochlorobenzene is reacted with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether.

    Reaction with Methanesulfonyl Chloride: The trifluoroethanol ether is then reacted with methanesulfonyl chloride to produce 2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzene.

    Hydrolysis: Finally, the product is hydrolyzed under basic conditions to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoic acids.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the production of agrochemicals, such as herbicides and pesticides.
  • Applied in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

  • 4-Methoxy-3-(2,2,2-trifluoroethoxy)methylbenzaldehyde
  • 2-Chloro-4-(methylsulfonyl)-3-(2,2,2-trifluoroethoxy)methylbenzoic acid
  • 4-Methyl-2-(trifluoromethyl)benzoic acid

Uniqueness: 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both a methyl group and a trifluoroethoxy group on the benzoic acid core. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-methyl-3-(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6-2-3-7(9(14)15)4-8(6)16-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTSHEXQMKVQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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